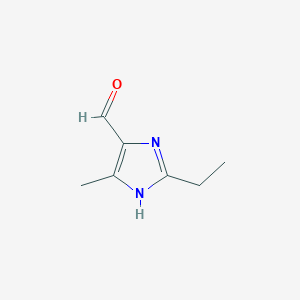

2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-5-methyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-7-8-5(2)6(4-10)9-7/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBMKAXUSJOVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383813 | |

| Record name | 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88634-80-4 | |

| Record name | 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a key heterocyclic building block in medicinal chemistry. The primary focus is on the Vilsmeier-Haack formylation of 2-Ethyl-4-Methyl-1H-Imidazole, a robust and widely applicable method for the introduction of a formyl group onto electron-rich heterocyclic systems. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses the critical parameters influencing the reaction's success. Furthermore, it includes information on the synthesis of the starting material and the characterization of the final product, offering a complete roadmap for the laboratory-scale production of this valuable intermediate.

Introduction: The Significance of Substituted Imidazole-5-Carbaldehydes

Imidazole-5-carbaldehydes are versatile intermediates in the synthesis of a wide array of biologically active molecules.[1][2][3] The presence of a reactive aldehyde function alongside the imidazole core allows for a diverse range of chemical transformations, making these compounds valuable starting points for the construction of more complex molecular architectures. Specifically, the 2-ethyl-4-methyl substitution pattern offers a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutic agents. The title compound, this compound, serves as a crucial precursor for various pharmaceutical targets, where the imidazole moiety can act as a key pharmacophore, engaging in essential binding interactions with biological macromolecules.

Strategic Approach to Synthesis: The Vilsmeier-Haack Reaction

The most direct and efficient method for the synthesis of this compound is the formylation of the corresponding 2-Ethyl-4-Methyl-1H-Imidazole. Among the various formylation techniques, the Vilsmeier-Haack reaction stands out due to its reliability, use of readily available reagents, and broad substrate scope for electron-rich heterocycles.[4][5][6]

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halide, such as phosphorus oxychloride (POCl₃).[7][8] This electrophilic species then attacks the electron-rich C5 position of the imidazole ring, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde.[4][6]

Mechanistic Insights

The causality behind the Vilsmeier-Haack reaction lies in a two-stage process:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. Subsequent elimination of a chloride ion and rearrangement leads to the formation of the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich imidazole ring of 2-Ethyl-4-Methyl-1H-Imidazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The C5 position is the most electron-rich and sterically accessible site for electrophilic attack in 2,4-disubstituted imidazoles. A subsequent deprotonation-rearomatization sequence, followed by hydrolysis of the resulting iminium salt during aqueous workup, yields the final aldehyde product.

Synthesis Pathway and Experimental Protocols

The synthesis of this compound can be logically divided into two main stages: the preparation of the starting material, 2-Ethyl-4-Methyl-1H-Imidazole, and its subsequent formylation via the Vilsmeier-Haack reaction.

Stage 1: Synthesis of 2-Ethyl-4-Methyl-1H-Imidazole

Several methods exist for the synthesis of 2,4-disubstituted imidazoles. A common and reliable approach involves the condensation of an alpha-hydroxyketone or its equivalent with an aldehyde in the presence of ammonia. For the synthesis of 2-Ethyl-4-Methyl-1H-Imidazole, propionaldehyde, methylglyoxal (or its acetal), and ammonia are the key building blocks.

Experimental Protocol: Synthesis of 2-Ethyl-4-Methyl-1H-Imidazole

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with a solution of methylglyoxal dimethyl acetal in a suitable solvent such as aqueous ammonia.

-

Reaction: While stirring vigorously, add propionaldehyde dropwise to the reaction mixture at a controlled temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete cyclization.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure 2-Ethyl-4-Methyl-1H-Imidazole.

Stage 2: Vilsmeier-Haack Formylation to this compound

This stage is the core of the synthesis, where the formyl group is introduced onto the imidazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[9]

-

Formylation Reaction: Dissolve 2-Ethyl-4-Methyl-1H-Imidazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. During neutralization, the product may precipitate. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford pure this compound.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): ~9.7 (s, 1H, CHO), ~2.7 (q, 2H, CH₂), ~2.4 (s, 3H, CH₃), ~1.3 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm): ~180 (CHO), ~150 (C2), ~140 (C4), ~125 (C5), ~22 (CH₂), ~14 (CH₃), ~12 (CH₃) |

| Mass Spectrometry (EI) | Expected m/z: 138 [M]⁺, 109 [M-CHO]⁺ |

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration. The provided values are estimations based on analogous structures.[10][11]

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Figure 1: Overall two-stage synthesis pathway.

Figure 2: Vilsmeier-Haack reaction mechanism.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of 2-Ethyl-4-Methyl-1H-Imidazole. This technical guide has outlined a reliable and well-precedented synthetic strategy, providing both the theoretical underpinnings and a practical, step-by-step experimental protocol. By understanding the key reaction parameters and employing rigorous purification and characterization techniques, researchers can confidently produce this valuable building block for application in drug discovery and development programs. The inherent versatility of the resulting imidazole-5-carbaldehyde ensures its continued importance as a scaffold for the creation of novel and potent bioactive compounds.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Formylation method - CN104262253A.

-

Review Article on Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethylformamide-Phosphoryl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: Vilsmeier Formylation and Glyoxylation Reactions of Nucleophilic Aromatic Compounds Using Pyrophosphoryl Chloride. Retrieved from [Link]

-

Trade Science Inc. (n.d.). Preparation, characterization and antimicrobial studies of novel imidazole combined molecule. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. [PDF] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a substituted imidazole derivative, stands as a compound of significant interest within the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring an imidazole core appended with ethyl, methyl, and carbaldehyde functionalities, imparts a nuanced reactivity profile, making it a versatile precursor for the synthesis of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, offering a critical knowledge base for its application in research and development.

Section 1: Chemical Identity and Molecular Structure

At its core, this compound is a heterocyclic aromatic aldehyde. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is the foundational scaffold of this molecule. The strategic placement of an ethyl group at the 2-position, a methyl group at the 4-position, and a reactive carbaldehyde (formyl) group at the 5-position dictates its chemical behavior and potential for further functionalization.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 88634-80-4 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Canonical SMILES | CCC1=NC(C)=C(N1)C=O | [1] |

| InChIKey | RLBMKAXUSJOVJI-UHFFFAOYSA-N | [1] |

Section 2: Physicochemical Characteristics

The physical and chemical properties of a compound are paramount in determining its suitability for various applications, from reaction conditions to formulation development.

Physical Properties

A summary of the key physical properties of this compound is presented below. These values are critical for handling, storage, and process design.

| Property | Value | Source |

| Melting Point | 104 °C | [2] |

| Boiling Point | 360.8 °C at 760 mmHg | [2] |

| Flash Point | 175.8 °C | [2] |

| Appearance | Expected to be a solid at room temperature | - |

Solubility Profile

-

Water: Solubility is expected to be moderate due to the presence of the polar imidazole ring and aldehyde group, which can participate in hydrogen bonding.

-

Methanol, Ethanol: Likely to exhibit good solubility in protic polar solvents.

-

Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): Expected to be highly soluble in these polar aprotic solvents.

-

Chloroform, Dichloromethane: Moderate solubility is anticipated.

-

Non-polar solvents (e.g., Hexane, Toluene): Poor solubility is expected.

Experimental Protocol for Solubility Determination:

A standardized protocol to experimentally determine the solubility of this compound would involve the following steps:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and analyze the concentration of the compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated and typically expressed in mg/mL or mol/L.

Acidity and Basicity (pKa)

The imidazole moiety contains two nitrogen atoms, one of which is basic (the pyrrole-like nitrogen) and the other is weakly acidic (the imino-like nitrogen). The pKa values are crucial for understanding the ionization state of the molecule at different pH values, which is vital in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

While an experimentally determined pKa for this compound is not available in the reviewed literature, a predicted pKa of approximately 11.05 has been noted for the related compound 1H-Imidazole-4-carbaldehyde[3]. The electron-withdrawing nature of the carbaldehyde group is expected to decrease the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ≈ 7). The ethyl and methyl groups are weakly electron-donating and would have a minor counteracting effect.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the solution in a thermostatted vessel and stir continuously.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the conjugate acid (protonated imidazole). Subsequently, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the N-H proton.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Section 3: Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific spectra for this compound were not found in the searched literature, a predicted ¹H and ¹³C NMR analysis is presented based on the known chemical shifts of similar imidazole derivatives[4].

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aldehyde Proton (-CHO): A singlet expected around δ 9.5-10.0 ppm.

-

Imidazole NH Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically in the range of δ 10-13 ppm.

-

Ethyl Group (-CH₂CH₃): A quartet around δ 2.7-2.9 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

-

Methyl Group (-CH₃): A singlet around δ 2.3-2.5 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aldehyde Carbonyl Carbon (-CHO): Expected in the region of δ 180-185 ppm.

-

Imidazole Ring Carbons: Three distinct signals are expected. The C2 carbon (bearing the ethyl group) would appear around δ 150-155 ppm. The C4 carbon (with the methyl group) would be around δ 135-140 ppm, and the C5 carbon (with the aldehyde) would be around δ 125-130 ppm.

-

Ethyl Group (-CH₂CH₃): The CH₂ carbon is expected around δ 20-25 ppm, and the CH₃ carbon around δ 12-15 ppm.

-

Methyl Group (-CH₃): A signal around δ 10-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the imidazole N-H bond.

-

C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the ethyl and methyl groups just below 3000 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. The conjugation with the imidazole ring lowers the frequency from a typical aliphatic aldehyde (1720-1740 cm⁻¹).

-

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the imidazole ring.

-

C-H Bending: Bands in the 1350-1480 cm⁻¹ region corresponding to the bending vibrations of the methyl and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 138, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of the aldehyde proton (H•) to give a fragment at m/z = 137.

-

Loss of the formyl group (•CHO) to give a fragment at m/z = 109.

-

Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 109.

-

Cleavage of the ethyl group to lose a methyl radical (•CH₃), resulting in a fragment at m/z = 123.

-

Section 4: Synthesis and Reactivity

Synthesis

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general and plausible synthetic route can be inferred from established imidazole syntheses, such as the van Leusen imidazole synthesis or modifications thereof[5]. A potential pathway could involve the reaction of an appropriate α-dicarbonyl compound or its equivalent with an aldehyde and ammonia source, followed by formylation. For instance, the reaction of 2,3-pentanedione with propanal and ammonia, followed by a Vilsmeier-Haack formylation, could potentially yield the target molecule.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Aldehyde Group: This is the most reactive site for nucleophilic addition reactions. It can undergo:

-

Oxidation: to the corresponding carboxylic acid.

-

Reduction: to the corresponding alcohol.

-

Reductive Amination: to form various substituted amines.

-

Wittig Reaction: to form alkenes.

-

Condensation Reactions: with amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

-

-

Imidazole Ring:

-

N-Alkylation/Acylation: The pyrrole-like nitrogen can be alkylated or acylated.

-

Electrophilic Aromatic Substitution: The imidazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the aldehyde group. However, under forcing conditions, reactions may occur.

-

Section 5: Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, such as a fume hood.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][7][8][9][10]

References

- (Reference details to be added as per specific liter

- SAFETY DATA SHEET - Fisher Scientific. (2012-05-21).

- SAFETY D

- SAFETY DATA SHEET - Fisher Scientific. (2009-10-08).

- (Reference details to be added as per specific liter

- SAFETY D

- 2-Ethyl-4-methyl-1H-imidazole-5-carboxaldehyde - Synquest Labs.

- (Reference details to be added as per specific liter

- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- (Reference details to be added as per specific liter

- 1H-Imidazole-4-carbaldehyde 3034-50-2 wiki - Guidechem.

- (Reference details to be added as per specific liter

- (Reference details to be added as per specific liter

- Imidazole synthesis - Organic Chemistry Portal.

- (Reference details to be added as per specific liter

- (Reference details to be added as per specific liter

- (Reference details to be added as per specific liter

- (Reference details to be added as per specific liter

- This compound - ChemicalBook.

- (Reference details to be added as per specific liter

- This compound - M

Sources

- 1. This compound | CAS 88634-80-4 [matrix-fine-chemicals.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde CAS number 88634-80-4

An In-Depth Technical Guide to 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde (CAS 88634-80-4): A Key Intermediate in Modern Drug Discovery

Abstract

This compound is a substituted heterocyclic aldehyde that has emerged as a molecule of significant interest within the domains of medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a reactive carbaldehyde group appended to a decorated imidazole core, renders it a versatile and highly valuable synthetic building block. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It delves into the physicochemical properties, plausible synthetic strategies, key chemical transformations, and robust analytical methodologies pertinent to this compound. By synthesizing field-proven insights with established chemical principles, this document aims to serve as an authoritative resource for leveraging this compound in the rational design and synthesis of novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound, CAS Number 88634-80-4, is a member of the azole family of aromatic heterocycles. The imidazole ring is a foundational motif in numerous biologically active molecules, including the essential amino acid histidine. The specific substitution pattern of this compound—an ethyl group at the 2-position, a methyl group at the 4-position, and a formyl (carbaldehyde) group at the 5-position—creates a unique electronic and steric environment that dictates its reactivity and utility as a synthetic intermediate.

The aldehyde group serves as the primary reactive handle for a multitude of chemical transformations, while the imidazole ring itself offers sites for N-alkylation and influences the molecule's overall polarity and potential for hydrogen bonding. The ethyl and methyl substituents provide lipophilicity and steric bulk, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Table 1: Key Physicochemical and Structural Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 88634-80-4 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-ethyl-5-methyl-1H-imidazole-4-carbaldehyde | [2][3] |

| SMILES | CCC1=NC(C)=C(N1)C=O | [1] |

| InChIKey | RLBMKAXUSJOVJI-UHFFFAOYSA-N |[1] |

Synthetic Pathways and Mechanistic Considerations

While specific, scaled-up manufacturing protocols for this compound are often proprietary, its synthesis can be logically approached through established methods of imidazole ring formation. The Radziszewski synthesis and its modern variants provide a robust framework for constructing such polysubstituted imidazoles.[4]

A plausible and illustrative synthetic strategy involves the condensation of an α-dicarbonyl equivalent, an aldehyde, and ammonia. For this specific target, the key precursors would be 2,3-pentanedione (to provide the ethyl group at C2 and methyl at C4), glyoxal (as the source of the C5-carbaldehyde), and an ammonia source.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis, purification, and verification of the target compound. This process is designed as a self-validating system, where each stage's output is confirmed before proceeding, ensuring the integrity of the final product.

Caption: Conceptual workflow for synthesis and quality control.

Illustrative Laboratory-Scale Synthetic Protocol

This protocol is a representative example based on established chemical principles for imidazole synthesis.

-

Reaction Setup: To a solution of 2,3-pentanedione (1.0 eq) in glacial acetic acid, add a 40% aqueous solution of glyoxal (1.1 eq) and ammonium acetate (3.0 eq).

-

Causality: Acetic acid serves as both a solvent and a catalyst for the condensation reactions. Ammonium acetate provides the necessary ammonia and helps buffer the reaction. An excess is used to drive the reaction to completion.

-

-

Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the activation energy for the multiple condensation and cyclization steps. TLC monitoring is critical to prevent byproduct formation from over-heating or extended reaction times.

-

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Causality: This step quenches the reaction and precipitates the organic product, which is less soluble in neutral aqueous media than in acidic solution.

-

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Causality: Ethyl acetate is a suitable solvent for extracting the moderately polar product. The brine wash removes residual water, and sodium sulfate is a neutral drying agent.

-

-

Purification: Concentrate the dried organic phase under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel, using a hexane-ethyl acetate gradient.

-

Causality: Chromatography separates the target compound from unreacted starting materials and polar byproducts based on differential polarity.

-

-

Verification: Combine the pure fractions, evaporate the solvent, and verify the product's identity and purity using HPLC, NMR, and MS analysis.

Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective and stepwise modifications. This makes it an ideal scaffold for building molecular libraries for structure-activity relationship (SAR) studies. Imidazole-based compounds are foundational to many pharmaceuticals, including antifungals and antihypertensives.[5][6]

Key Reaction Pathways

The aldehyde and the imidazole N-H are the primary sites for derivatization.

Caption: Key derivatization pathways from the core molecule.

-

Aldehyde Chemistry : The formyl group is readily converted into other functionalities. Reductive amination with primary or secondary amines yields diverse amine derivatives. Oxidation provides the corresponding carboxylic acid, a common pharmacophore. Wittig-type reactions can install various alkene moieties, and condensation reactions with dinucleophiles can build larger heterocyclic systems, such as benzimidazoles.[5][7]

-

Imidazole Ring Chemistry : The pyrrolic-type nitrogen (N-1) can be selectively alkylated or arylated using an appropriate electrophile (e.g., an alkyl halide) in the presence of a base.[5][7] This modification is crucial for tuning solubility, metabolic stability, and receptor-binding interactions.

This dual reactivity makes the molecule a powerful intermediate. For instance, similar imidazole carboxylates are central to the synthesis of angiotensin II receptor blockers like Olmesartan, where the core structure is elaborated with different functional groups to achieve high receptor affinity.[6][8][9]

Analytical Methodologies for Quality Assurance

Ensuring the purity and identity of pharmaceutical intermediates is paramount.[6] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound.

Table 2: Summary of Analytical Techniques

| Technique | Purpose | Key Considerations |

|---|---|---|

| HPLC-UV | Purity assessment, reaction monitoring | Reverse-phase C18 column; mobile phase of acetonitrile/water with acid modifier (formic or phosphoric acid).[10] |

| LC-MS | Identity confirmation, impurity profiling | Formic acid is preferred over phosphoric acid for MS compatibility.[10] Provides accurate mass data. |

| ¹H & ¹³C NMR | Structural elucidation | Confirms the presence and connectivity of all protons and carbons (e.g., aldehyde proton at ~9-10 ppm). |

| FTIR | Functional group identification | Shows characteristic stretches for C=O (aldehyde), C=N, and C=C (imidazole ring). |

| Capillary Electrophoresis | Orthogonal purity check | Offers a different separation mechanism than HPLC, useful for detecting co-eluting impurities.[11] |

Protocol: Reverse-Phase HPLC Method for Purity Analysis

This protocol is a robust, self-validating method for routine quality control.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Rationale: The C18 stationary phase provides excellent retention for moderately polar compounds like the analyte.

-

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Rationale: Formic acid improves peak shape by protonating the imidazole nitrogens and is MS-compatible. Acetonitrile is a common organic modifier.[10]

-

-

Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Rationale: A gradient elution ensures that any impurities with a wide range of polarities are effectively separated and eluted.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Rationale: Imidazole rings typically show absorbance in the low UV range.[12]

-

-

Sample Preparation: Dissolve an accurately weighed sample (~1 mg) in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Validation: The method should be validated for linearity, accuracy, and precision. A sharp, symmetrical peak for the main analyte, with any impurities well-resolved at baseline, indicates a successful separation.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on standard safety protocols for chemical reagents.[13][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If ingested: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of significant exposure, seek immediate medical attention.[13]

-

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains.[13]

References

-

SIELC Technologies. Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Ethyl-4-methylimidazole in Pharmaceutical Synthesis. [Link]

-

Orhan E, Kose M, Alkan D, Öztürk L. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. 2019;6(3):373–82. [Link]

-

PubChem. 4-methyl-1H-imidazole-5-carbaldehyde. [Link]

-

PubChem. 2-Ethyl-4-methylimidazole. [Link]

- Google Patents. CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole.

-

NIST WebBook. 1H-Imidazole, 2-ethyl-4-methyl-. [Link]

- Google Patents. WO2009071584A1 - Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof.

-

PubChemLite. This compound. [Link]

-

Letopharm Limited. This compound| CAS:#88634-80-4. [Link]

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Importance of API Intermediates: A Deep Dive into Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. [Link]

-

Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

- Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)

- Google Patents. WO2009084028A2 - Improved process for manufacturing anhydrous (e)-3-[2-butyl-1- {(4-carboxyphenyl) methyl}-1h-imidazole-5-yl]-(thiophen-2- ylmethyl)

-

MySkinRecipes. 1-Ethyl-1H-imidazole-5-carbaldehyde. [Link]

-

ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

PubMed. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis. [Link]

-

PubChem. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. [Link]

-

SIELC Technologies. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column. [Link]

-

ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

-

ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]

-

PubMed. Simultaneous analysis of 2-methylimidazole, 4-methylimidazole, and 5-hydroxymethylfurfural potentially formed in fermented soy sauce by "quick, easy, cheap, effective, rugged, and safe" purification and UHPLC with tandem mass spectrometry. [Link]

-

ResearchGate. The curing mechanism of 2-ethyl-4(5)-methylimidazole with an epoxy resin. [Link]

-

MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

-

Chem-Impex. 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. [Link]

-

MDPI. Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification. [Link]

-

Autechaux. Exploring Ethyl 4-(1-Hydroxy-1-Methylethyl)-2-Propyl-Imidazole-5-Carboxylate. [Link]

Sources

- 1. This compound | CAS 88634-80-4 [matrix-fine-chemicals.com]

- 2. 1H-Imidazole-4-carboxaldehyde, 2-ethyl-5-methyl- | 88634-80-4 | NDA63480 [biosynth.com]

- 3. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. Imidazole synthesis [organic-chemistry.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. innospk.com [innospk.com]

- 10. Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic data for 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of a complete public spectroscopic dataset for this specific molecule, this guide synthesizes predicted data, information from analogous structures, and established principles of spectroscopic analysis. We will explore the expected features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this and related imidazole derivatives. This document serves as a valuable resource for researchers working with substituted imidazoles, providing a framework for interpreting their own experimental data.

Introduction: The Significance of this compound

Imidazole-based compounds are fundamental building blocks in numerous biologically active molecules and functional materials.[1] The specific substitution pattern of an ethyl group at the 2-position, a methyl group at the 4-position, and a carbaldehyde at the 5-position of the imidazole ring creates a unique electronic and steric profile, making this compound a potentially valuable intermediate in the synthesis of novel therapeutic agents and specialized polymers.[2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is essential for any downstream application.

This guide will delve into the core spectroscopic techniques used to characterize this compound, explaining the theoretical basis for the expected spectral features and providing practical guidance on data interpretation.

Molecular Structure and Key Features

-

IUPAC Name: this compound[3]

-

Molecular Weight: 138.17 g/mol [3]

-

InChIKey: RLBMKAXUSJOVJI-UHFFFAOYSA-N[3]

The structure features a five-membered imidazole ring, which is aromatic. The substituents—an ethyl group, a methyl group, and a carbaldehyde group—will each give rise to distinct signals in the various spectra, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the N-H proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

DOT Diagram: Expected ¹H NMR Splitting Pattern

Caption: Expected prominent peaks in the IR spectrum and their corresponding vibrational modes.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3300 | Broad, Medium | N-H stretch of the imidazole ring. |

| 2850 - 3000 | Medium | C-H stretch of the ethyl and methyl groups. |

| ~1670 | Strong | C=O stretch of the aldehyde. |

| 1500 - 1600 | Medium | C=N and C=C stretching of the imidazole ring. |

Rationale for Predictions:

-

The broadness of the N-H stretch is due to hydrogen bonding.

-

The C=O stretch of an aldehyde conjugated to an aromatic ring is typically found in this region and is a strong, sharp peak. For 4-methyl-1H-imidazole-5-carbaldehyde, a similar compound, this peak is observed around 1662 cm⁻¹. [1]* The C-H stretches of the aliphatic groups are expected just below 3000 cm⁻¹.

-

The aromatic C=N and C=C stretching vibrations of the imidazole ring will appear in the fingerprint region.

Mass Spectrometry (MS): Determining the Molecular Weight

Experimental Protocol (General):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate charged molecules. ESI is a softer technique that often results in observing the protonated molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

| m/z Value | Ion | Notes |

| 139.0866 | [M+H]⁺ | The protonated molecule, expected to be the base peak in ESI-MS. [5] |

| 161.0685 | [M+Na]⁺ | An adduct with sodium, commonly observed in ESI-MS. [5] |

| 138.0788 | [M]⁺ | The molecular ion, which may be observed in EI-MS. [5] |

Fragmentation Pattern (EI-MS):

In EI-MS, the molecular ion can fragment in predictable ways. For this compound, potential fragmentation pathways include the loss of the aldehyde group (CHO) or cleavage of the ethyl group. The mass spectrum of the related 2-ethyl-4-methyl-1H-imidazole shows a prominent molecular ion at m/z 110 and fragmentation corresponding to the loss of a methyl group. [6]

Conclusion

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Ethyl-4-methylimidazole. Retrieved January 6, 2026, from [Link]

-

Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Retrieved January 6, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Retrieved January 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Chemical Characteristics of 2-Ethyl-4-methylimidazole. Retrieved January 6, 2026, from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 88634-80-4 [matrix-fine-chemicals.com]

- 4. 1H-Imidazole-4-carboxaldehyde, 2-ethyl-5-methyl- | 88634-80-4 | NDA63480 [biosynth.com]

- 5. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. 1H-Imidazole, 2-ethyl-4-methyl- [webbook.nist.gov]

Substituted Imidazoles: A Comprehensive Technical Guide to Their Potential Biological Activities

This guide provides an in-depth exploration of the diverse biological activities of substituted imidazoles, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. We will delve into the core principles of their mechanisms of action, present field-proven experimental protocols for their evaluation, and synthesize key structure-activity relationship data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these versatile molecules.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This fundamental structure is a constituent of several vital natural products, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA.[2] The unique electronic and structural properties of the imidazole nucleus, such as its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, allow it to interact with a wide array of biological targets.[3] These characteristics make the imidazole scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[4] Consequently, substituted imidazoles have been successfully developed into a broad spectrum of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[5]

Anticancer Activity of Substituted Imidazoles

The uncontrolled proliferation of cells that characterizes cancer is often driven by aberrant signaling pathways. Substituted imidazoles have emerged as a promising class of anticancer agents due to their ability to modulate various oncogenic targets.[3]

Mechanisms of Anticancer Action

The anticancer effects of substituted imidazoles are diverse and often multi-faceted. Key mechanisms include:

-

Kinase Inhibition: Many cancers are driven by the hyperactivity of protein kinases, enzymes that play a crucial role in cell signaling, growth, and survival.[6] Imidazole-based compounds have been successfully designed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and mitogen-activated protein kinases (MAPKs).[6][7] By blocking the ATP-binding site of these kinases, imidazole derivatives can disrupt oncogenic signaling pathways and suppress tumor progression.[7]

-

Induction of Apoptosis and Cell-Cycle Arrest: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Numerous imidazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[6] These compounds can also arrest the cell cycle at various phases (G0/G1, S, or G2/M), preventing the uncontrolled proliferation of cancer cells.[6]

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are critical for cell division. Some imidazole derivatives interfere with the polymerization of tubulin, the protein subunit of microtubules, thereby disrupting mitosis and leading to cancer cell death.[6]

-

Enzyme Inhibition: Besides kinases, substituted imidazoles can inhibit other enzymes vital for cancer cell survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are often overexpressed in tumors.

Signaling Pathway: Inhibition of EGFR Signaling by Imidazole Derivatives

Caption: Inhibition of the EGFR signaling pathway by substituted imidazoles.

Quantitative Data: Anticancer Activity of Selected Imidazole Derivatives

The anticancer potency of substituted imidazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 37 | Benzimidazole-pyrazole | A549 (Lung) | 2.2 | [3] |

| Compound 38 | Benzimidazole-pyrazole | A549 (Lung) | 2.8 | [3] |

| Compound 43 | Thiazole-benzimidazole | PANC-1 (Pancreatic) | 0.32 (EGFR inhibition) | [3] |

| Compound 20 | Benzimidazole-oxadiazole-chalcone | MCF-7 (Breast) | 0.95 | [7] |

| Compound 16 | Fused imidazole | MDA-MB-231 (Breast) | 2.29 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[8][9]

Workflow for MTT Cytotoxicity Assay

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare a stock solution of the substituted imidazole in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][11]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

-

Antimicrobial Activity of Substituted Imidazoles

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Substituted imidazoles have a long history of use as antimicrobial agents and continue to be a source of new drug candidates.[13]

Mechanisms of Antimicrobial Action

Substituted imidazoles exhibit both antibacterial and antifungal properties through various mechanisms:

-

Antibacterial Mechanisms:

-

Inhibition of DNA Synthesis: Some imidazole derivatives can interfere with bacterial DNA replication and repair mechanisms, leading to DNA damage and cell death.[14]

-

Cell Wall and Membrane Disruption: Imidazoles can disrupt the integrity of the bacterial cell wall or cell membrane, causing leakage of cellular contents and ultimately cell lysis.[14]

-

-

Antifungal Mechanisms:

-

Ergosterol Biosynthesis Inhibition: A primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of membrane-bound enzymes, and inhibition of fungal growth.[15]

-

Quantitative Data: Antimicrobial Activity of Selected Imidazole Derivatives

The antimicrobial activity of substituted imidazoles is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

| Compound Series | Substituents | Microorganism | MIC (µg/mL) | Reference |

| IBMD | 6-bromo-2-chloro-3-formylquinoline based | E. coli | Moderate Inhibition | [13] |

| IBBD | 6-bromo-2-chloro-3-formylquinoline based | B. megaterium | Highest Inhibition | [13] |

| IBDM | 6-bromo-2-chloro-3-formylquinoline based | E. coli | Moderate Inhibition | [13] |

| IBOTD | 6-bromo-2-chloro-3-formylquinoline based | Gram-negative organisms | Maximum Activity | [13] |

| IBPD | 6-bromo-2-chloro-3-formylquinoline based | B. megaterium | Highest Inhibition | [13] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][16]

Workflow for Broth Microdilution Assay

Caption: A generalized workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the substituted imidazole in a suitable solvent.

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well in the series.[16]

-

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[1]

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with 100 µL of the standardized microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[17]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[18]

-

Anti-inflammatory Activity of Substituted Imidazoles

Inflammation is a complex biological response to harmful stimuli. While it is a protective mechanism, chronic inflammation can contribute to various diseases. Substituted imidazoles have demonstrated significant anti-inflammatory potential.[4]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of substituted imidazoles are primarily attributed to:

-

Inhibition of Cyclooxygenase (COX) Enzymes: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[19][20] Many imidazole derivatives have been shown to selectively inhibit COX-2, the inducible isoform that is upregulated during inflammation, thereby reducing the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[20][21]

-

Modulation of Inflammatory Cytokines: Some imidazole compounds can modulate the production and signaling of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).[22]

Quantitative Data: Anti-inflammatory Activity of Selected Imidazole Derivatives

The anti-inflammatory activity of substituted imidazoles can be assessed in vitro by their ability to inhibit protein denaturation or stabilize red blood cell membranes.

| Compound ID | Assay | Concentration | % Inhibition | Reference |

| Compound 5b | COX-2 Inhibition | IC50 = 0.71 µM | - | [20] |

| C. asiatica extract | HRBC Membrane Stabilization | 2000 µg/ml | 94.97% | [23] |

| P. chaba extract | Heat-induced hemolysis | 500 µg/ml | 52.67% | [24] |

| P. chaba extract | Egg albumin denaturation | 1000 µg/ml | 60% | [24] |

Experimental Protocol: HRBC Membrane Stabilization Assay

The Human Red Blood Cell (HRBC) membrane stabilization assay is a simple and effective in vitro method to evaluate the anti-inflammatory activity of compounds. The principle is that the erythrocyte membrane is analogous to the lysosomal membrane, and its stabilization prevents the release of inflammatory mediators.[25]

Workflow for HRBC Membrane Stabilization Assay

Caption: A generalized workflow for the HRBC membrane stabilization assay.

Step-by-Step Methodology:

-

Preparation of HRBC Suspension:

-

Collect fresh human blood in a tube containing an anticoagulant.

-

Centrifuge the blood, discard the plasma, and wash the packed red blood cells multiple times with isotonic saline.

-

Prepare a 10% (v/v) suspension of the packed cells in isotonic saline.[25]

-

-

Assay Procedure:

-

Prepare reaction mixtures containing:

-

1.0 mL of phosphate buffer

-

2.0 mL of hypotonic saline

-

0.5 mL of the HRBC suspension

-

0.5 mL of the test compound solution at various concentrations.

-

-

Prepare a control tube with distilled water instead of the test compound.

-

Incubate all tubes at 37°C for 30 minutes.[23]

-

-

Measurement and Calculation:

-

After incubation, centrifuge the tubes at 3000 rpm for 10 minutes.

-

Carefully collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of hemoglobin released.

-

Calculate the percentage of membrane stabilization using the following formula:

-

% Stabilization = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

-

-

Conclusion and Future Perspectives

Substituted imidazoles represent a remarkably versatile class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their importance in medicinal chemistry. The continued exploration of structure-activity relationships, coupled with the application of robust in vitro and in vivo screening methods, will undoubtedly lead to the development of novel and more effective imidazole-based therapeutics. Future research should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects and improve their safety profiles.

References

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Inhibitory activity of the imidazole derivatives against COX-1 and... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

MTT Assay. (2025, January 31). protocols.io. Retrieved January 5, 2026, from [Link]

-

Anti-inflammatory activity of the leaf extacts of Gendarussa vulgaris Nees. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Review of pharmacological effects of imidazole derivatives. (2022, April 28). Science and Healthcare. Retrieved January 5, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 5, 2026, from [Link]

-

Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). Brieflands. Retrieved January 5, 2026, from [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved January 5, 2026, from [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Aureus. Retrieved January 5, 2026, from [Link]

-

Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved January 5, 2026, from [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 5, 2026, from [Link]

-

A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

IN VITRO ANTI INFLAMMATORY ACTIVITY OF METHANOLIC EXTRACT OF CENTELLA ASIATICA BY HRBC MEMBRANE STABILISATION. (n.d.). Rasayan Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. Retrieved January 5, 2026, from [Link]

-

Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025, October 6). Springer. Retrieved January 5, 2026, from [Link]

-

Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 5, 2026, from [Link]

-

Determination of MIC by Broth Dilution Method. (2017, November 15). YouTube. Retrieved January 5, 2026, from [Link]

-

Anti-Inflammatory Activity of Coriandrum sativum using HRBC Membrane Stabilizing Method. (2017, March 23). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 5, 2026, from [Link]

-

Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

In Vitro and In Vivo Anti-Inflammatory Evaluation of the Whole Plant Extracts of Crotalaria Biflora (L). (n.d.). Phcogj.com. Retrieved January 5, 2026, from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. Retrieved January 5, 2026, from [Link]

-

Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects. (n.d.). OUCI. Retrieved January 5, 2026, from [Link]

-

A review: Imidazole synthesis and its biological activities. (n.d.). Innovare Academic Sciences. Retrieved January 5, 2026, from [Link]

Sources

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. ijsred.com [ijsred.com]

- 6. mdpi.com [mdpi.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. MTT Assay [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. asianpubs.org [asianpubs.org]

- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nano-ntp.com [nano-ntp.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. youtube.com [youtube.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. brieflands.com [brieflands.com]

- 20. mdpi.com [mdpi.com]

- 21. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bot Verification [rasayanjournal.co.in]

- 23. d-nb.info [d-nb.info]

- 24. Anti-inflammatory activity of the leaf extacts of Gendarussa vulgaris Nees - PMC [pmc.ncbi.nlm.nih.gov]

- 25. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide on the Postulated Core Mechanisms of Action of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a substituted imidazole, presents a compelling scaffold for drug discovery. While its specific mechanism of action is not yet fully elucidated, its structural features suggest several plausible biological targets. This guide synthesizes the known biological activities of related imidazole-containing compounds to postulate the most probable mechanisms of action for this compound. We will explore potential roles in antimicrobial, anti-inflammatory, and anticancer pathways, providing a foundational framework for future research and development.

The Imidazole Scaffold: A Privileged Moiety in Pharmacology

The five-membered imidazole ring, containing two nitrogen atoms, is a critical component of numerous biologically active molecules.[2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets.[3] Imidazole derivatives are known to exhibit a wide array of pharmacological effects, including:

-

Antimicrobial Activity: Effective against bacteria, fungi, and protozoa.[1][2]

-

Anti-inflammatory Properties: Modulation of inflammatory pathways.[2]

-

Anticancer Efficacy: Inhibition of cancer cell proliferation and induction of apoptosis.[3][4]

-

Enzyme Inhibition: Targeting various enzymes involved in disease pathology.[2]

-

Receptor Modulation: Acting as agonists or antagonists at various cellular receptors.[5]

The versatility of the imidazole ring allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[2] The substituents on the imidazole core play a crucial role in determining the compound's specific biological activity and mechanism of action.

Postulated Mechanisms of Action for this compound

Based on the known activities of structurally analogous imidazole compounds, we can hypothesize several potential mechanisms of action for this compound.

Postulate I: Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

Causality: The most well-established mechanism for antifungal azoles (imidazoles and triazoles) is the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[1] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death. The nitrogen atom at position 3 of the imidazole ring is known to coordinate with the heme iron atom in the active site of CYP51, inhibiting its function.

Structural Rationale: The core imidazole scaffold of this compound provides the necessary pharmacophore for potential CYP51 inhibition. The ethyl and methyl groups may contribute to the hydrophobic interactions within the enzyme's active site, enhancing binding affinity. The carbaldehyde group, being an electron-withdrawing group, could modulate the electronic properties of the imidazole ring, potentially influencing its interaction with the heme iron.

Experimental Validation:

-

Enzyme Inhibition Assay: A direct in vitro assay using recombinant fungal CYP51 can determine the IC50 value of the compound.

-

Ergosterol Biosynthesis Assay: Quantifying the levels of ergosterol in fungal cells treated with the compound can confirm its impact on this pathway.

-

Molecular Docking Studies: Computational modeling can predict the binding mode and affinity of the compound within the active site of CYP51.

Illustrative Pathway: